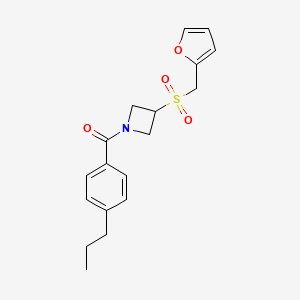
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process involves mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The derivatives are then prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .作用機序
The mechanism of action of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone is not fully understood. However, studies have suggested that the compound exerts its activity by interacting with specific molecular targets. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and proliferation. In inflammation research, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of bacterial enzymes, such as beta-lactamase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of bacterial enzymes, which can lead to the inhibition of bacterial growth.
実験室実験の利点と制限
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to exhibit promising activity against a range of diseases. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. The compound is relatively unstable, and it can degrade quickly under certain conditions. This compound is also relatively insoluble in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone. In cancer research, this compound could be further studied for its potential as a therapeutic agent against different types of cancer. In inflammation research, this compound could be further studied for its potential as a therapeutic agent against different inflammatory diseases. This compound could also be further studied for its potential as an antibacterial agent. Additionally, the synthesis of this compound could be optimized to improve the stability and solubility of the compound.
合成法
The synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone involves the reaction of furan-2-ylmethylsulfonyl chloride with azetidin-1-amine, followed by the reaction of the resulting intermediate with 4-propylbenzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods.
科学的研究の応用
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone has been extensively studied for its potential as a therapeutic agent. The compound has been shown to exhibit promising activity against a range of diseases, including cancer, inflammation, and bacterial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-2-4-14-6-8-15(9-7-14)18(20)19-11-17(12-19)24(21,22)13-16-5-3-10-23-16/h3,5-10,17H,2,4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOZFCFGUZOPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

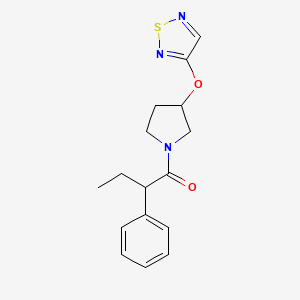
![ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate](/img/structure/B2910303.png)

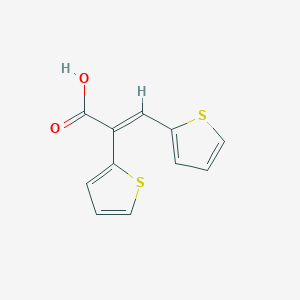
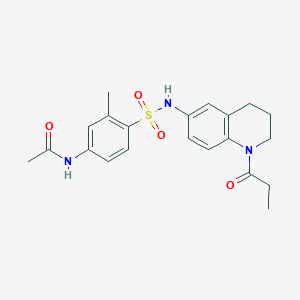
![2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910310.png)
![1-[2-(3,4-difluorophenoxy)phenyl]-N-(4-iodophenyl)methanimine](/img/structure/B2910312.png)
![[2-Oxo-2-(2,3,4,5,6-pentafluoroanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2910313.png)
![Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2910315.png)
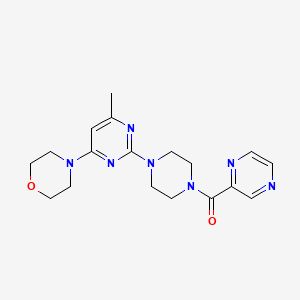
![[2-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2910317.png)
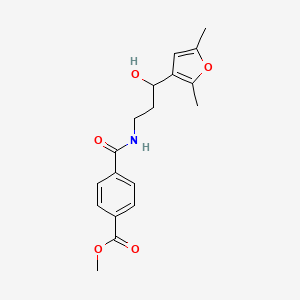
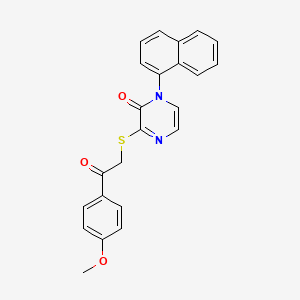
![N,N-Dimethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2910322.png)